3,4-Difluoro-2-methoxybenzaldehyde 3,4-Difluoro-2-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1023023-24-6
VCID: VC2339274
InChI: InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
SMILES: COC1=C(C=CC(=C1F)F)C=O
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

3,4-Difluoro-2-methoxybenzaldehyde

CAS No.: 1023023-24-6

Cat. No.: VC2339274

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-2-methoxybenzaldehyde - 1023023-24-6

Specification

CAS No. 1023023-24-6
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 3,4-difluoro-2-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Standard InChI Key ZQZRNVKXGQFKMX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1F)F)C=O
Canonical SMILES COC1=C(C=CC(=C1F)F)C=O

Introduction

Chemical Structure and Properties

3,4-Difluoro-2-methoxybenzaldehyde is characterized by its distinct chemical structure featuring a benzaldehyde framework with two fluorine atoms at positions 3 and 4, and a methoxy group at position 2. The compound possesses important physical and chemical properties that make it valuable for various applications.

Basic Chemical Information

PropertyValue
CAS Number1023023-24-6
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
MDL NumberMFCD04115951
SMILESCOc1c(C=O)ccc(c1F)F

The molecular structure consists of a benzene ring with an aldehyde group (-CHO), a methoxy group (-OCH₃), and two fluorine atoms positioned at the 3 and 4 positions . This arrangement contributes to the compound's unique electronic properties and reactivity patterns.

Physical Properties

The compound typically appears as a solid at room temperature. Its fluorine atoms significantly influence its physical characteristics, including solubility, melting point, and stability. The presence of fluorine atoms confers increased lipophilicity compared to non-fluorinated analogues, which is advantageous for pharmaceutical applications requiring membrane permeability .

Synthesis Methods

Several approaches have been developed for the synthesis of 3,4-Difluoro-2-methoxybenzaldehyde, with most methods involving fluorination reactions of suitable benzaldehyde derivatives.

Fluorination Reactions

The primary method for obtaining 3,4-Difluoro-2-methoxybenzaldehyde involves selective fluorination of appropriately substituted benzaldehyde precursors. These reactions typically employ fluorinating agents under controlled conditions to achieve the desired difluorinated product. The synthesis must be carefully controlled to ensure proper regioselectivity of the fluorination process.

Applications in Organic Chemistry

3,4-Difluoro-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis, particularly for the development of complex molecular structures with potential pharmaceutical applications.

Synthetic Building Block

The compound functions as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Its aldehyde group readily participates in numerous reactions, including:

  • Nucleophilic addition reactions

  • Condensation reactions for carbon-carbon bond formation

  • Reductive amination for nitrogen-containing compounds

  • Wittig and related olefination reactions

These transformations allow for the construction of diverse molecular scaffolds with specific functional group patterns.

Fluorine Chemistry

The presence of fluorine atoms in 3,4-Difluoro-2-methoxybenzaldehyde provides unique opportunities in fluorine chemistry:

  • The fluorine atoms introduce electron-withdrawing effects that influence reactivity patterns

  • They contribute to stereochemical effects that can enhance selectivity in chemical reactions

  • The compound enables access to a wide array of fluorinated organic molecules with tailored properties

These characteristics make the compound particularly valuable for researchers developing fluorinated analogues of bioactive molecules.

Biological Activity and Medicinal Applications

Research has revealed significant biological activity associated with 3,4-Difluoro-2-methoxybenzaldehyde and its derivatives, particularly in cancer research.

Anticancer Properties

The compound serves as a precursor for synthesizing fluorinated analogues of combretastatins, which have demonstrated potent cell growth inhibitory properties. These derivatives are being explored as potential therapeutic agents against various types of cancer due to their ability to interfere with cellular processes crucial for cancer progression.

Pharmaceutical Development

3,4-Difluoro-2-methoxybenzaldehyde is frequently employed in the modification of natural products and drug molecules to enhance their pharmacological properties:

  • Improved potency through strategic fluorine placement

  • Enhanced bioavailability due to fluorine's impact on lipophilicity

  • Modified metabolic stability resulting from the C-F bond's resistance to enzymatic degradation

  • Altered binding affinity to biological targets

These modifications are essential in modern drug discovery, where the strategic incorporation of fluorine can dramatically improve a compound's drug-like properties.

Research Findings

Several research studies have investigated compounds derived from or related to 3,4-Difluoro-2-methoxybenzaldehyde, revealing promising biological activities.

Cytotoxicity Studies

Research on cinnamic acid dimers (CADs), including those containing 3,4-difluoro moieties, has shown that these compounds exhibit higher cytotoxicity against breast cancer cells compared to their parent monomers . The difluorinated derivatives demonstrated particularly notable activities in these studies.

Mechanism of Action

Investigations into the biological mechanisms of action have revealed that:

  • Related fluorinated compounds can induce apoptosis (programmed cell death) in cancer cells

  • Some derivatives cause cell cycle arrest in the 'S' phase, preventing cancer cell proliferation

  • The compounds may interact with specific cellular targets involved in cancer progression

These findings highlight the potential of 3,4-Difluoro-2-methoxybenzaldehyde derivatives as a novel class of antineoplastic compounds.

Structure-Activity Relationships

Research has established important correlations between structural features and biological activity:

Structural FeatureImpact on Activity
Position of fluorine atomsInfluences binding to biological targets
Methoxy group orientationAffects electronic distribution and reactivity
Modifications to aldehyde groupChanges metabolic stability and interaction profile

These structure-activity relationships guide researchers in optimizing compounds for specific therapeutic applications.

Market and Industrial Relevance

The compound has significant industrial applications, particularly in pharmaceutical and fine chemical sectors.

Market Availability

3,4-Difluoro-2-methoxybenzaldehyde is commercially available from various chemical suppliers:

  • It is typically supplied in research-grade purity (97% or higher)

  • Available in various package sizes from 1g to larger quantities

  • Lead times for procurement generally range from immediate availability to 4-6 weeks depending on supplier

Industrial Applications

Beyond research applications, the compound has relevance in:

  • Pharmaceutical intermediate production

  • Development of agricultural chemicals

  • Fine chemical manufacturing for specialty applications

  • As a standard or reference material for analytical purposes

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